molecular formula C20H25NO B15236868 N,N-Dibenzyl-3-(methoxymethyl)cyclobutan-1-amine

N,N-Dibenzyl-3-(methoxymethyl)cyclobutan-1-amine

Cat. No.: B15236868
M. Wt: 295.4 g/mol
InChI Key: MZQFFCMCRCDHHR-UHFFFAOYSA-N
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Description

Properties

Molecular Formula

C20H25NO

Molecular Weight

295.4 g/mol

IUPAC Name

N,N-dibenzyl-3-(methoxymethyl)cyclobutan-1-amine

InChI

InChI=1S/C20H25NO/c1-22-16-19-12-20(13-19)21(14-17-8-4-2-5-9-17)15-18-10-6-3-7-11-18/h2-11,19-20H,12-16H2,1H3

InChI Key

MZQFFCMCRCDHHR-UHFFFAOYSA-N

Canonical SMILES

COCC1CC(C1)N(CC2=CC=CC=C2)CC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dibenzyl-3-(methoxymethyl)cyclobutan-1-amine typically involves the reaction of cyclobutanone with benzylamine derivatives under specific conditions. One common method includes the use of a methoxymethylating agent to introduce the methoxymethyl group onto the cyclobutane ring. The reaction conditions often require a controlled temperature and the presence of a catalyst to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality .

Chemical Reactions Analysis

Types of Reactions

N,N-Dibenzyl-3-(methoxymethyl)cyclobutan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce primary or secondary amines .

Mechanism of Action

The mechanism of action of N,N-Dibenzyl-3-(methoxymethyl)cyclobutan-1-amine involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-Dibenzyl-3-(methoxymethyl)cyclobutan-1-amine is unique due to its cyclobutane ring, which imparts distinct chemical and physical properties. This structural feature differentiates it from other similar compounds and contributes to its specific reactivity and applications .

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